synthesis of barbituric acid from urea and malonic acid
synthesis of barbituric acid from urea and malonic acid
An In-depth Technical Guide to the Synthesis of Barbituric Acid from Urea (B33335) and Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of barbituric acid, the parent compound of the widely recognized class of barbiturate drugs. While barbituric acid itself is not pharmacologically active, its derivatives have been extensively used as sedatives, hypnotics, and anticonvulsants.[1][2] The core synthesis, a classic condensation reaction, involves the reaction of urea with a malonic acid derivative, typically diethyl malonate, in the presence of a strong base.
This guide details the reaction mechanism, provides a standardized experimental protocol, summarizes key quantitative data, and illustrates the process through logical diagrams.
Reaction Mechanism and Principles
The synthesis of barbituric acid from diethyl malonate and urea is a condensation reaction, specifically a twofold nucleophilic acyl substitution.[1] The reaction is typically facilitated by a strong base, such as sodium ethoxide, which is often prepared in situ by reacting sodium metal with absolute ethanol (B145695).[1][3]
The mechanism proceeds via the following key steps:
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Deprotonation of Urea : The strong base (ethoxide ion) deprotonates urea, significantly increasing its nucleophilicity.[1]
-
Nucleophilic Attack : The resulting urea anion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl malonate. This forms a tetrahedral intermediate.
-
Elimination of Ethoxide : The intermediate collapses, eliminating an ethoxide ion and forming an amide-ester intermediate.
-
Intramolecular Cyclization : A second, intramolecular nucleophilic attack occurs, where the remaining nitrogen of the urea moiety attacks the second carbonyl carbon of the ester.
-
Ring Closure : This leads to a cyclic tetrahedral intermediate which then eliminates a second molecule of ethoxide, forming the stable heterocyclic pyrimidine (B1678525) ring of the barbiturate anion.
-
Protonation : The final step involves an acidic work-up (e.g., with hydrochloric acid) to protonate the barbiturate salt, precipitating the final product, barbituric acid.[1]
Logical Workflow for Synthesis
The overall experimental process follows a logical sequence from reagent preparation to final product isolation and purification.
Caption: Experimental workflow for barbituric acid synthesis.
Experimental Protocols
The following protocol is a widely cited and reliable method for the synthesis of barbituric acid, adapted from the procedure published in Organic Syntheses.[1][4]
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
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Urea, dry (30 g, 0.5 mol)
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Concentrated Hydrochloric Acid (HCl, approx. 45 mL)
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Distilled water
Apparatus:
-
2 L round-bottom flask
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Reflux condenser with a calcium chloride guard tube
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser (protected by a calcium chloride tube), 11.5 g of finely cut sodium metal is carefully dissolved in 250 mL of absolute ethanol. The reaction can be vigorous; if necessary, the flask should be cooled in an ice bath.[3]
-
Addition of Reagents: Once all the sodium has reacted, 80 g (0.5 mol) of diethyl malonate is added to the sodium ethoxide solution.[4] Separately, 30 g (0.5 mol) of dry urea is dissolved in 250 mL of hot (approx. 70°C) absolute ethanol. This hot urea solution is then added to the flask.[1][4]
-
Condensation Reaction: The mixture is shaken thoroughly and then heated to reflux for 7 hours in an oil bath set to 110°C.[3][4] A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.[1]
-
Work-up and Isolation: After the reflux period, the reaction is stopped. 500 mL of hot water (approx. 50°C) is added to the reaction mixture to dissolve the solid precipitate.[4] The solution is then carefully acidified with concentrated hydrochloric acid (approx. 45 mL) with constant stirring until it is acidic to litmus (B1172312) paper. This step protonates the salt, causing the barbituric acid to precipitate.[1][4]
-
Crystallization and Collection: The resulting clear solution is filtered and then cooled in an ice bath overnight to allow for complete crystallization of the product.[4] The white crystalline product is collected by suction filtration using a Büchner funnel, washed with a small amount (50 mL) of cold water, and drained well.[4][5]
-
Drying: The collected product is dried in an oven at 105–110°C for 3 to 4 hours.[4][5] The final product is barbituric acid.
Chemical Reaction Pathway
The condensation of diethyl malonate with urea is a cyclization reaction that forms the core pyrimidine heterocycle.
Caption: Synthesis of barbituric acid from urea and diethyl malonate.
Quantitative Data Summary
The yield and reaction conditions for the synthesis of barbituric acid can vary based on the specific protocol, base, and solvent system employed. The following table summarizes quantitative data from various reported experimental procedures.
| Starting Materials | Base / Catalyst | Solvent | Reaction Time | Reaction Temp. | Reported Yield (%) | Reference(s) |
| Diethyl malonate, Urea | Sodium Ethoxide | Absolute Ethanol | 7 hours | 110°C | 72 - 78% | [1][4][5] |
| Diethyl malonate, Urea | Sodium Ethoxide | Absolute Ethanol | Not Specified | Not Specified | 95.3% | [1] |
| Diethyl malonate, Urea | Sodium Butylate | Butanol | ~45 minutes | 100°C to boiling | 87% | [6] |
| Diethyl malonate, Urea | Sodium Methoxide | Methanol | 4 - 5 hours | 66 - 68°C | Not Specified | [7] |
| Diethyl malonate, Urea | Sodium Methoxide | Ethylene Glycol | 6 hours | 110°C | 70% | [7] |
| Diethyl malonate, Urea | Sodium Ethoxide | Ethanol | Not Specified | Not Specified | 59% (recrystallized) | [8] |
Physical Properties:
References
- 1. benchchem.com [benchchem.com]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. US2051846A - Production of barbituric acid - Google Patents [patents.google.com]
- 7. Barbituric acid synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
